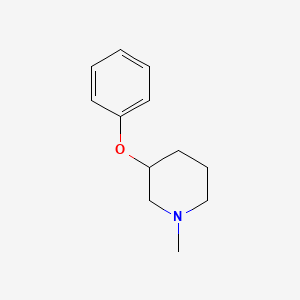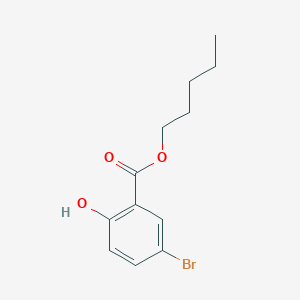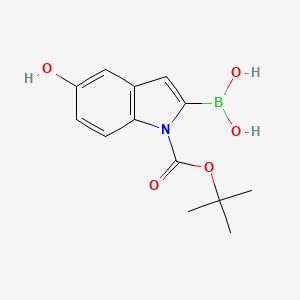
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
描述
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester, commonly known as ethyl chlorothioformate (ECT), is an organic compound widely used in chemical synthesis. It is a clear, colorless liquid with a pungent odor and has a molecular formula of C4H7ClOS. ECT is a versatile reagent that can be used in a variety of reactions, including the synthesis of esters, amides, and thioesters. In
作用机制
The mechanism of action of Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester involves the formation of an intermediate, which reacts with the desired substrate to form the final product. This compound can act as a carbonylating agent, which allows for the synthesis of esters and amides. It can also act as a thiolating agent, which allows for the synthesis of thioesters.
Biochemical and Physiological Effects:
This compound is a highly reactive compound that can cause severe skin and eye irritation. It is also toxic when ingested or inhaled. This compound can cause respiratory distress, pulmonary edema, and other respiratory problems. In addition, this compound can cause liver and kidney damage, as well as neurological effects.
实验室实验的优点和局限性
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, this compound is highly reactive and toxic, which requires careful handling and disposal. In addition, this compound can react with water and other common lab reagents, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester in chemical synthesis. One area of research is the development of new methods for the synthesis of peptides and proteins using this compound. Another area of research is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Finally, there is potential for the use of this compound in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, this compound is a versatile reagent that has many applications in chemical synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While this compound is a useful reagent, its toxicity and reactivity require careful handling and disposal. Further research is needed to explore the potential of this compound in new areas of chemical synthesis.
科学研究应用
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is widely used in chemical synthesis due to its versatility as a reagent. It can be used in the synthesis of esters, amides, and thioesters. This compound is also used in the preparation of peptides and proteins, as well as in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound is used in the production of dyes, perfumes, and other fine chemicals.
属性
IUPAC Name |
1-chloroethyl ethylsulfanylformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-3-9-5(7)8-4(2)6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFLARCIYCUHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OC(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]-](/img/structure/B3183543.png)






